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molecular formula C12H14N2O B8276327 3-Morpholin-4-yl-1H-indole

3-Morpholin-4-yl-1H-indole

Cat. No. B8276327
M. Wt: 202.25 g/mol
InChI Key: QYMXWTVUJMBIFC-UHFFFAOYSA-N
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Patent
US07595339B2

Procedure details

Following a method similar to 3-morpholin-4-yl-1H-indole using 3-Piperidin-1-yl-1-triisopropylsilanyl-1H-indole (0.30 g, 0.84 mmol) and 1N solution of tetrabutylammonium fluoride (1.30 mL). Purify by flash chromatography using 20 to 50% of EtOAc in hexanes to give the title compound (0.12 g 71%). MS (ES) 201.1 (M+1)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-Piperidin-1-yl-1-triisopropylsilanyl-1H-indole
Quantity
0.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.3 mL
Type
reactant
Reaction Step Four
Yield
71%

Identifiers

REACTION_CXSMILES
N1(C2C3C(=CC=CC=3)NC=2)CCOCC1.[N:16]1([C:22]2[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[N:24]([Si](C(C)C)(C(C)C)C(C)C)[CH:23]=2)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>>[N:16]1([C:22]2[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[NH:24][CH:23]=2)[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)C1=CNC2=CC=CC=C12
Step Two
Name
3-Piperidin-1-yl-1-triisopropylsilanyl-1H-indole
Quantity
0.3 g
Type
reactant
Smiles
N1(CCCCC1)C1=CN(C2=CC=CC=C12)[Si](C(C)C)(C(C)C)C(C)C
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1.3 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purify by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
N1(CCCCC1)C1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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